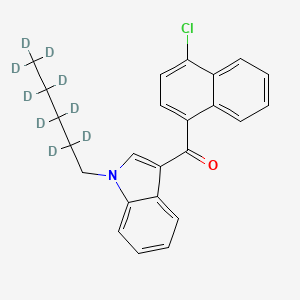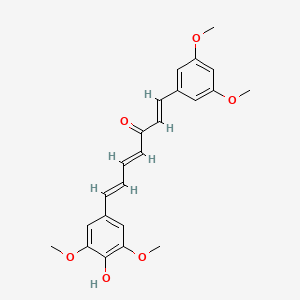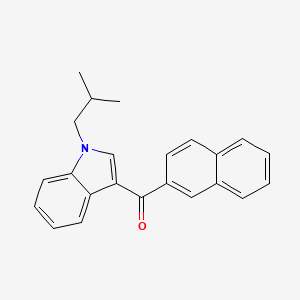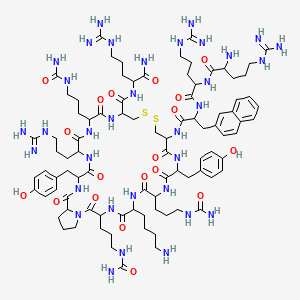![molecular formula C24H23NO B10766669 [1-(3-methylbutyl)indol-3-yl]-naphthalen-2-ylmethanone](/img/structure/B10766669.png)
[1-(3-methylbutyl)indol-3-yl]-naphthalen-2-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JWH 018 2’-naphthyl-N-(3-methylbutyl) isomer is a synthetic cannabinoid that acts as a potent agonist for the central cannabinoid receptor (CB1) and peripheral cannabinoid receptor (CB2). This compound is structurally similar to JWH 018, a well-known synthetic cannabinoid, but differs by having a naphthyl group attached at the 2’ position. It has been frequently found in herbal blends and is used in scientific research to study the endocannabinoid system .
Preparation Methods
The synthesis of JWH 018 2’-naphthyl-N-(3-methylbutyl) isomer involves several steps. The general synthetic route includes the following steps:
Formation of the core structure: The synthesis begins with the preparation of the core indole structure.
Attachment of the naphthyl group: The naphthyl group is then attached at the 2’ position of the indole structure.
Addition of the N-(3-methylbutyl) group: Finally, the N-(3-methylbutyl) group is added to complete the synthesis.
The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods may involve scaling up these reactions using larger quantities of reagents and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
JWH 018 2’-naphthyl-N-(3-methylbutyl) isomer undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
JWH 018 2’-naphthyl-N-(3-methylbutyl) isomer is primarily used in scientific research to study the endocannabinoid system. Its applications include:
Chemistry: Used as a reference standard in analytical chemistry to identify and quantify synthetic cannabinoids in various samples.
Biology: Employed in biological studies to understand the interaction of synthetic cannabinoids with cannabinoid receptors.
Medicine: Investigated for its potential therapeutic effects and as a tool to study the pharmacological properties of cannabinoids.
Industry: Utilized in the development of new synthetic cannabinoids and related compounds for various applications
Mechanism of Action
JWH 018 2’-naphthyl-N-(3-methylbutyl) isomer exerts its effects by binding to and activating the central cannabinoid receptor (CB1) and peripheral cannabinoid receptor (CB2). These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes, including pain, mood, appetite, and memory. The activation of these receptors leads to the modulation of neurotransmitter release and other cellular responses .
Comparison with Similar Compounds
JWH 018 2’-naphthyl-N-(3-methylbutyl) isomer is similar to other synthetic cannabinoids, such as:
JWH 018: The parent compound, which has a different substitution pattern on the indole ring.
AM-2201: Another synthetic cannabinoid with a fluorine atom on the pentyl chain.
CP 47,497: A synthetic cannabinoid with a different core structure but similar pharmacological properties.
The uniqueness of JWH 018 2’-naphthyl-N-(3-methylbutyl) isomer lies in its specific structural modifications, which may result in different binding affinities and pharmacological effects compared to other synthetic cannabinoids .
Properties
Molecular Formula |
C24H23NO |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
[1-(3-methylbutyl)indol-3-yl]-naphthalen-2-ylmethanone |
InChI |
InChI=1S/C24H23NO/c1-17(2)13-14-25-16-22(21-9-5-6-10-23(21)25)24(26)20-12-11-18-7-3-4-8-19(18)15-20/h3-12,15-17H,13-14H2,1-2H3 |
InChI Key |
ZWFPDRGTGCRWBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C=C(C2=CC=CC=C21)C(=O)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(2,2,3,3,4,4,4-heptadeuteriobutyl)-7-hydroxyindol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B10766599.png)



![N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-12-[(2S)-butan-2-yl]-3-[(1R)-1-hydroxyethyl]-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide](/img/structure/B10766642.png)

![N-benzyl-2-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10766665.png)
![5-Hydroxy-2-(4-hydroxyphenyl)-3,7-bis[[(3R,4S,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]chromen-4-one](/img/structure/B10766675.png)

![[6-hydroxy-1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B10766683.png)
![5-(4-Aminoimidazo[4,5-c]pyridin-1-yl)-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B10766700.png)
![[1-(2,2,3,3,4,4,4-heptadeuteriobutyl)-2-hydroxyindol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B10766703.png)

